Cimetidine sulfoxide
Overview
Description
Cimetidine sulfoxide is a metabolite of cimetidine, a histamine H2 receptor antagonist commonly used to inhibit stomach acid production. Cimetidine is widely known for its use in treating conditions such as gastroesophageal reflux disease, peptic ulcers, and other acid-related disorders . This compound is formed through the oxidation of cimetidine in the liver and is one of the primary metabolites excreted in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cimetidine sulfoxide can be synthesized through the oxidation of cimetidine. This process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an appropriate solvent, often under mild temperature conditions to ensure the selective oxidation of the sulfur atom in cimetidine to form the sulfoxide derivative .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Cimetidine sulfoxide primarily undergoes oxidation and reduction reactions. It can be further oxidized to form cimetidine sulfone or reduced back to cimetidine under specific conditions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation
Major Products Formed
Oxidation: Cimetidine sulfone
Reduction: Cimetidine
Scientific Research Applications
Cimetidine sulfoxide has several applications in scientific research:
Pharmacokinetics: Used to study the metabolism and excretion of cimetidine in the body.
Analytical Chemistry: Employed as a reference standard in HPLC and other chromatographic techniques for the quantitation of cimetidine and its metabolites in biological samples.
Biomedical Research: Investigated for its potential effects on various biological pathways and its role in drug-drug interactions.
Mechanism of Action
Cimetidine sulfoxide, like its parent compound cimetidine, acts as a histamine H2 receptor antagonist. It competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing gastric acid secretion . This mechanism is crucial for its therapeutic effects in treating acid-related disorders.
Comparison with Similar Compounds
Similar Compounds
Ranitidine: Another H2 receptor antagonist with a similar mechanism of action but different chemical structure.
Famotidine: A more potent H2 receptor antagonist with a longer duration of action compared to cimetidine.
Nizatidine: Similar to ranitidine and famotidine, used for treating similar conditions.
Uniqueness
Cimetidine sulfoxide is unique in its specific metabolic pathway and the formation of distinct metabolites such as cimetidine sulfone. Its role in drug-drug interactions, particularly its inhibition of cytochrome P450 enzymes, sets it apart from other H2 receptor antagonists .
Properties
IUPAC Name |
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJLJLYVNQFCRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969219 | |
Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54237-72-8, 151258-41-2, 151258-42-3 | |
Record name | Cimetidine sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54237-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cimetidine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054237728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cimetidine sulfoxide, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cimetidine sulfoxide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIMETIDINE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6V3T9UG74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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